molecular formula C8H9N3O B1450128 6-Methoxy-1H-indazol-5-amine CAS No. 749223-61-8

6-Methoxy-1H-indazol-5-amine

Cat. No. B1450128
CAS RN: 749223-61-8
M. Wt: 163.18 g/mol
InChI Key: GHEKVHASRAQCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methoxy-1H-indazol-5-amine” is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.18 . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .


Synthesis Analysis

The synthesis of indazole derivatives, including “6-Methoxy-1H-indazol-5-amine”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-1H-indazol-5-amine” consists of an indazole ring substituted with a methoxy group at the 6th position and an amine group at the 5th position .


Chemical Reactions Analysis

Indazole derivatives, including “6-Methoxy-1H-indazol-5-amine”, have been involved in various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methoxy-1H-indazol-5-amine” include a molecular weight of 163.18 . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 387.8±22.0 °C at 760 mmHg .

Scientific Research Applications

Medicinal Chemistry

Indazole-containing derivatives, such as 6-Methoxy-1H-indazol-5-amine, represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .

Anticancer Agents

Indazole derivatives have been found to possess significant anticancer properties . For instance, a derivative of 6-Methoxy-1H-indazol-5-amine was found to be a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition and modest anti-proliferative activity .

Anti-Inflammatory Agents

Indazole derivatives have been reported to possess anti-inflammatory activities . This suggests that 6-Methoxy-1H-indazol-5-amine could potentially be used in the development of new anti-inflammatory drugs.

Antifungal and Antibacterial Agents

Indazole derivatives have demonstrated antifungal and antibacterial activities . This indicates that 6-Methoxy-1H-indazol-5-amine could be used in the development of new antifungal and antibacterial agents.

Anti-HIV Agents

Indazole derivatives have also shown anti-HIV activities . This suggests that 6-Methoxy-1H-indazol-5-amine could potentially be used in the development of new anti-HIV drugs.

Antitumor Agents

Indazole derivatives have been found to possess antitumor properties . This indicates that 6-Methoxy-1H-indazol-5-amine could be used in the development of new antitumor agents.

Mechanism of Action

Target of Action

6-Methoxy-1H-indazol-5-amine is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to inhibit, regulate, and modulate the activity of certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

Based on the known activities of indazole derivatives, it can be inferred that 6-methoxy-1h-indazol-5-amine may interact with its target kinases, leading to their inhibition, regulation, or modulation . This interaction could result in changes in the cell cycle and DNA damage response.

Biochemical Pathways

The biochemical pathways affected by 6-Methoxy-1H-indazol-5-amine are likely related to its targets. By inhibiting or modulating the activity of CHK1, CHK2, and SGK kinases, 6-Methoxy-1H-indazol-5-amine could affect pathways involved in cell cycle regulation and the cellular response to DNA damage .

Pharmacokinetics

It is known that indazole derivatives are generally well-absorbed and can be distributed throughout the body . The impact of these properties on the bioavailability of 6-Methoxy-1H-indazol-5-amine is currently unknown.

Result of Action

The molecular and cellular effects of 6-Methoxy-1H-indazol-5-amine’s action would likely be related to its influence on its target kinases. By inhibiting or modulating these kinases, 6-Methoxy-1H-indazol-5-amine could potentially alter cell cycle progression and the cellular response to DNA damage .

Action Environment

The action, efficacy, and stability of 6-Methoxy-1H-indazol-5-amine could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of 6-Methoxy-1H-indazol-5-amine .

properties

IUPAC Name

6-methoxy-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEKVHASRAQCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650588
Record name 6-Methoxy-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1H-indazol-5-amine

CAS RN

749223-61-8
Record name 6-Methoxy-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1H-indazol-5-amine
Reactant of Route 3
Reactant of Route 3
6-Methoxy-1H-indazol-5-amine
Reactant of Route 4
Reactant of Route 4
6-Methoxy-1H-indazol-5-amine
Reactant of Route 5
6-Methoxy-1H-indazol-5-amine
Reactant of Route 6
6-Methoxy-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.